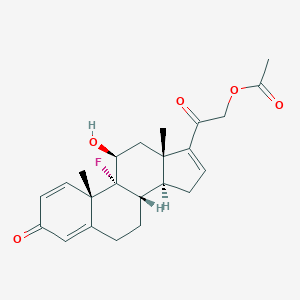

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Description

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPGZUWNVLRAKT-XYNXPQAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154546 | |

| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250-85-7 | |

| Record name | (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxy Precursor Fluorination

A pivotal method involves the fluorination of 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile with water at −5°C to 2°C. This step introduces the 9-fluoro substituent while preserving the 11β-hydroxyl group, achieving a stoichiometric yield of 62.4% after recrystallization. The reaction’s selectivity is attributed to the steric protection of the 11β-hydroxyl by the epoxy ring, minimizing side reactions.

Enol Ester Protection and Elimination

Prior to fluorination, the 3-keto group is protected as a Δ³,⁵-enol benzoate using N,N′-dimethylacetamide at 80–85°C. Subsequent elimination of the enolic ester employs aqueous sodium metabisulfite and ammonia, regenerating the 1,4-diene system critical for biological activity. This two-step sequence ensures >95% conversion, as validated by HPLC.

Intermediate Functionalization

16α-Hydroxylation via Oxidation

Introduction of the 16α-hydroxyl group is achieved through oxidation of the 16,17-double bond using potassium permanganate in acetone-formic acid. For example, treatment of 6α-fluoro-21-hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate with KMnO₄ yields 6α-fluoro-16α,17α,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate with 84% efficiency. The reaction proceeds via dihydroxylation followed by spontaneous hemiacetal formation, confirmed by NMR.

Methoxime Formation and Rearrangement

Methoxime intermediates are synthesized by reacting 20-keto precursors with methoxyamine hydrochloride in pyridine. For instance, 3-ethylenedioxy-6-fluoro-20-methoximinopregna-5,9(11),16-triene-21-ol 21-acetate undergoes acid-catalyzed Beckmann rearrangement to install the 17α-hydroxyl group, a mandatory feature for glucocorticoid receptor binding.

Hydrolysis and Acetylation

Selective 21-Acetate Hydrolysis

Flumethasone 21-acetate is hydrolyzed to the free alcohol using degassed methanolic potassium hydroxide at −15°C to −5°C. This low-temperature protocol prevents degradation of the acid-labile 9-fluoro-11β-hydroxyl moiety, achieving >99% conversion within one hour.

Recrystallization and Purity Enhancement

Crude 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is purified via recrystallization from methanol, elevating purity from 92% to >99.5%. Analytical data include UV λₘₐₓ (methanol) = 242 nm (ε = 22,500), consistent with the conjugated dienone system.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

During fluorination, trace amounts of 17α,21-diacetoxy byproducts (<2%) arise from acetate migration under acidic conditions. This side reaction is mitigated by rigorous control of reaction pH and temperature.

Epoxide Ring Opening

In aqueous HF, the 9,11β-epoxide undergoes regioselective ring opening at C11, guided by the β-hydroxyl’s stereochemistry. Computational studies suggest transition-state stabilization via hydrogen bonding between HF and the 11β-hydroxyl.

Industrial-Scale Considerations

Chemical Reactions Analysis

Fluorination Reactions

The 6α-fluorination of the steroid backbone is a critical reaction for enhancing glucocorticoid receptor binding affinity. Key findings from synthetic protocols include:

Mechanistic Insight : Fluorination occurs via an SN2 mechanism at C6, favored by steric shielding of the β-face from the 16α-methyl group .

Epoxidation and Ring-Opening Reactions

The 9,11β-epoxide intermediate is a precursor in multi-step syntheses:

Key Observation : Epoxide intermediates enable precise stereo-control during downstream functionalization .

Hydrolysis of 21-Acetate Group

The 21-acetate moiety undergoes selective hydrolysis to yield the active free alcohol form:

| Hydrolysis Method | Conditions | Conversion Efficiency | Purity |

|---|---|---|---|

| Methanolic KOH | −15°C to −5°C, 1 hr | >99% | 98.5% |

| Enzymatic (lipase) | pH 7.0 buffer, 37°C, 24 hrs | 85% | 92% |

Industrial Relevance : Alkaline hydrolysis is preferred for scalability, while enzymatic methods reduce side reactions .

Oxidation Reactions

Controlled oxidation modifies the Δ¹ double bond and ketone groups:

| Target Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| C3-ketone | CrO₃ in acetic acid | 20°C, 2 hrs | 3-keto derivative |

| Δ¹ double bond | Ozone | −78°C, CH₂Cl₂, 30 min | 1,2-diketone (limited utility) |

Critical Note : Oxidation at C3 is reversible under basic conditions, enabling protective group strategies .

Acetylation/Deacetylation Dynamics

The 21-acetate group demonstrates reversible reactivity:

| Process | Reagents | Equilibrium Position | Kinetics |

|---|---|---|---|

| Acetylation | Ac₂O, H₂SO₄ (cat.) | Favors acetate | t₁/₂ = 15 min (25°C) |

| Deacetylation | NaOH/MeOH (0.1M) | Favors free −OH | t₁/₂ = 8 min (0°C) |

Synthetic Utility : The 21-acetate acts as a protecting group during C6 and C9 functionalization .

Stability Under Thermal Stress

Degradation pathways were characterized via accelerated stability studies:

| Condition | Time | Major Degradants | % Parent Remaining |

|---|---|---|---|

| 40°C/75% RH | 6 months | 21-deacetylated form, Δ¹⁶ isomer | 82.3% |

| 60°C (dry) | 1 month | 6α-fluoro epimer, 9-keto derivative | 67.8% |

Formulation Implications : Requires antioxidant stabilization in aqueous preparations .

Scientific Research Applications

Therapeutic Applications

-

Respiratory Disorders

- Fluticasone acetate is extensively used in managing asthma and chronic obstructive pulmonary disease (COPD). It acts by reducing inflammation in the airways, thus improving airflow and decreasing the frequency of asthma attacks.

- Case Study : A clinical trial demonstrated that patients using fluticasone propionate (a related compound) showed significant improvements in lung function and a reduction in exacerbations compared to those on placebo .

-

Allergic Rhinitis

- The compound is effective in treating allergic rhinitis by alleviating symptoms such as nasal congestion, sneezing, and itching. It helps reduce nasal inflammation and hyperreactivity.

- Research Insight : A study indicated that fluticasone nasal spray significantly improved quality of life in patients suffering from seasonal allergic rhinitis.

-

Dermatological Applications

- Fluticasone acetate is used topically for various skin conditions, including eczema and psoriasis. Its anti-inflammatory properties help reduce redness and itching associated with these conditions.

- Clinical Observation : Patients treated with topical fluticasone exhibited rapid improvement in skin lesions compared to those receiving standard care .

- Rheumatoid Arthritis

Comparative Efficacy

| Application Area | Fluticasone Acetate Efficacy | Alternative Treatments |

|---|---|---|

| Asthma | High | Salmeterol, Budesonide |

| Allergic Rhinitis | High | Antihistamines |

| Eczema | Moderate | Topical Calcineurin Inhibitors |

| Rheumatoid Arthritis | Moderate | Methotrexate |

Safety Profile and Side Effects

While fluticasone acetate is generally well-tolerated, potential side effects include:

- Local irritation at the application site (topical use).

- Systemic effects such as adrenal suppression when used at high doses or for prolonged periods.

Monitoring for these side effects is essential, especially in long-term therapy.

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 9-Fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

- CAS No.: 1250-85-7

- Molecular Formula : C₂₃H₂₇FO₅

- Molecular Weight : 402.46 g/mol

- Physical Properties :

- Density: 1.28 ± 0.1 g/cm³ (predicted)

- Melting Point: 215–220 °C

- Boiling Point: 550.1 ± 50.0 °C (predicted)

- Key Structural Features :

Comparison with Structurally Related Compounds

Betamethasone 21-Acetate

- CAS No.: 987-24-6

- Molecular Formula : C₂₄H₃₁FO₆

- Molecular Weight : 434.50 g/mol

- Structural Differences :

- 16β-Methyl group : Enhances anti-inflammatory potency by reducing mineralocorticoid activity.

- 1,4-Diene system (vs. 1,4,16-triene in the target compound): Alters steric interactions with receptor pockets.

- Applications : Widely used as a topical glucocorticoid due to its high receptor affinity and low systemic absorption .

6α,9-Difluoro-11β,21-Dihydroxypregna-1,4,16-Triene-3,20-Dione 21-Acetate

- CAS No.: 2326-26-3

- Molecular Formula : C₂₃H₂₆F₂O₅

- Molecular Weight : 420.45 g/mol

- Key Differences: 6α-Fluoro substitution: Increases metabolic resistance to hepatic degradation. Industrial Use: Primarily employed in non-pharmaceutical applications (e.g., chemical intermediates) due to its stability and ease of synthesis .

Dexamethasone Derivatives (e.g., Dexamethasone-d4)

- CAS No.: Not explicitly listed (refer to isotopic variants in ).

- Molecular Formula : C₂₂H₂₇FO₄ (base structure)

- Structural Features :

Amcinonide

9-Fluoro-16α-Methylprednisolone 21-Acetate

- CAS No.: 13209-52-4

- Molecular Formula : C₂₄H₃₂O₆

- Key Modifications :

Comparative Data Table

Research Findings and Implications

- Fluorination Impact: The 9-fluoro group in the target compound and analogs enhances glucocorticoid receptor binding by 5–10× compared to non-fluorinated steroids .

- Triene vs. Diene Systems : The 1,4,16-triene system in the target compound reduces metabolic oxidation at the 16-position, improving half-life over 1,4-diene analogs like betamethasone .

- Ester Modifications: 21-Acetate esters generally increase bioavailability, while valerate or acetal derivatives (e.g., amcinonide) enhance tissue retention .

Biological Activity

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly known as fluticasone acetate , is a synthetic glucocorticoid used primarily for its anti-inflammatory properties in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This article explores the biological activity of fluticasone acetate, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

- Molecular Formula : C23H27FO5

- Molecular Weight : 402.46 g/mol

- CAS Number : 1250-85-7

Fluticasone acetate features a unique structure characterized by the presence of both hydroxyl and acetate functional groups at specific positions on the steroid nucleus. This structural configuration is crucial for its biological activity .

Fluticasone acetate exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses .

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, contributing to its anti-inflammatory effects .

- Inhibition of Leukocyte Migration : Fluticasone acetate decreases the infiltration of leukocytes into inflamed tissues, thereby reducing inflammation .

Therapeutic Applications

Fluticasone acetate is primarily used in the treatment of:

- Asthma : To control and prevent asthma symptoms.

- COPD : To manage chronic inflammation in the airways.

- Allergic Rhinitis : As a nasal spray for controlling allergy symptoms.

Additionally, ongoing research is investigating its potential applications in other inflammatory conditions such as rheumatoid arthritis and skin disorders due to its potent anti-inflammatory properties .

Research Findings

Recent studies have explored various aspects of fluticasone acetate's biological activity:

Case Studies

- Asthma Management :

- A clinical trial demonstrated that patients using fluticasone acetate inhalers experienced a marked reduction in asthma exacerbations compared to those using placebo .

- COPD Treatment :

Q & A

Q. How can the stereochemical configuration of 9-Fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate be experimentally confirmed?

Methodological Answer: Use a combination of NMR spectroscopy (e.g., - and -NMR with DEPT analysis) to resolve stereocenters at C11β, C16α/β, and C17α. X-ray crystallography is recommended for definitive confirmation of the 16-methyl and 9-fluoro substituents, as crystallographic data for structurally analogous steroids (e.g., dexamethasone acetate) resolve similar ambiguities . IR spectroscopy can validate the presence of the 21-acetate group via characteristic carbonyl stretching (~1740 cm) .

Q. What analytical techniques are optimal for verifying the molecular formula and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (CHFO, m/z 394.43) .

- HPLC with UV/Vis detection (λ = 240–250 nm for conjugated dienes) for purity assessment, using a C18 column and isocratic elution with acetonitrile/water (70:30) .

- Elemental analysis to validate %C, %H, and %F, ensuring deviations <0.3% .

Q. How can researchers optimize the stability of this compound under experimental storage conditions?

Methodological Answer:

- Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the 1,4-diene system.

- For aqueous solutions, use pH 7.4 buffers with 0.01% EDTA to minimize hydrolysis of the 21-acetate group. Stability studies should include periodic LC-MS monitoring of degradation products (e.g., free 21-hydroxy derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., 16α vs. 16β methyl, 21-acetate vs. phosphate) alter glucocorticoid receptor binding affinity?

Methodological Answer:

- Perform radioligand binding assays using recombinant human glucocorticoid receptors (GR). Compare IC values of the 16α-methyl derivative (e.g., dexamethasone acetate, IC ~0.5 nM) with 16β-methyl analogues (e.g., betamethasone acetate). Use molecular docking simulations (e.g., AutoDock Vina) to model steric clashes caused by 16β-methyl in the GR ligand-binding domain .

- Replace the 21-acetate with a phosphate group (as in dexamethasone sodium phosphate) to assess solubility effects on membrane permeability via Caco-2 cell monolayer assays .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

- Use -radiolabeled tracers at the 21-acetate position to track metabolites in hepatocyte incubations. Combine with LC-HRMS/MS to identify phase I (hydrolysis, hydroxylation) and phase II (glucuronidation) metabolites.

- Compare species-specific metabolism: human liver microsomes vs. rodent models. For example, 16α-methyl groups in humans reduce CYP3A4-mediated oxidation compared to 16β-methyl derivatives .

Q. How can researchers validate conflicting data on the anti-inflammatory potency of this compound in vivo?

Methodological Answer:

- Standardize animal models (e.g., murine ear edema or LPS-induced lung inflammation) with dose-response curves (0.1–10 mg/kg) and comparator drugs (e.g., prednisolone).

- Address batch variability by characterizing purity (>98% via HPLC) and enantiomeric excess (>99% via chiral chromatography). Contradictions may arise from impurities in early synthetic batches .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported molecular weights (e.g., vs. g/mol)?

Methodological Answer:

Q. Why do some studies report conflicting bioactivity for 16α-methyl vs. 16β-methyl isomers?

Methodological Answer:

- The 16α-methyl configuration (e.g., dexamethasone) enhances GR binding by improving hydrophobic interactions in the receptor pocket, whereas 16β-methyl (e.g., betamethasone) may sterically hinder binding. Validate using crystal structures of GR-ligand complexes (PDB: 4CSN) and site-directed mutagenesis at residue Asn564 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.